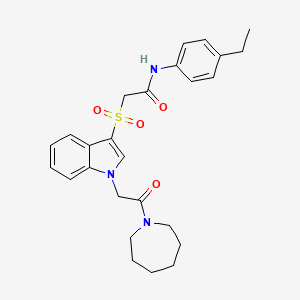

![molecular formula C13H17NO4S B2379392 Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate CAS No. 866152-78-5](/img/structure/B2379392.png)

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

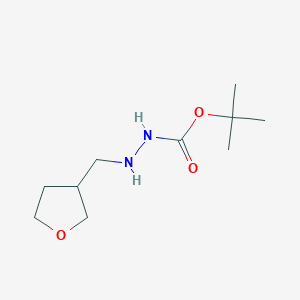

An efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .Molecular Structure Analysis

In the title molecule, C13H15N3O4S, the benzene and pyrazole rings are inclined to each other at 77.48 (3)°, which shows the presence of π–π interactions, which link the hydrogen-bonded chains into layers parallel to the ab plane .Chemical Reactions Analysis

Ethyl 4-methoxy-6-methyl-1-[(4-methylphenyl)sulfonyl]-1H-indazole-3-carboxylate (11) was obtained in 45–50% yields by intramolecular cyclization of ethyl (2-bromo-6-methoxy-4-methylphenyl){2-[(4-methylphenyl)sulfonyl]-hydrazinylidene}ethanoate (1), with LiHMDS or K3PO4 used in the role of base .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is 297.33 g/mol . It has a molecular formula of C13H15NO5S .Scientific Research Applications

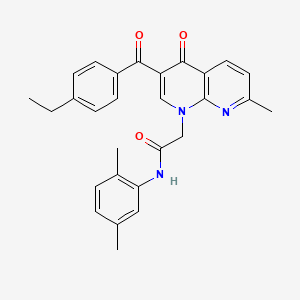

Building Block in Chemical Synthesis

This compound is used as a building block in chemical synthesis . It is used in the formation of functionalized spirocyclic oxetanes .

Synthesis of Nitrogen-Containing Heterocycles

It is used in the synthesis of nitrogen-containing heterocyclic structures . For example, Ethyl 4-methoxy-6-methyl-1-[(4-methylphenyl)sulfonyl]-1H-indazole-3-carboxylate was obtained in 45–50% yields by intramolecular cyclization of ethyl (2-bromo-6-methoxy-4-methylphenyl){2-[(4-methylphenyl)sulfonyl]-hydrazinylidene}ethanoate .

Synthesis of Pyrazoles

This compound is used in the synthesis of pyrazoles . For instance, substituted ethyl 1-(4-chlorophenyl)-1H-pyrazolecarboxylates were synthesized by the condensation reactions of hydrazonoyl halides with ethyl 3-(N,N-dimethylamino)-acrylate in the presence of Et3N .

Pharmaceutical Applications

Hydrazones of α-dicarbonyl compounds have practical significance, as some of them are used as active pharmaceuticals . This compound could potentially be used in the synthesis of such pharmaceuticals.

Research and Development

This compound is used in research and development in the field of chemistry . It is used to study new methods of synthesis and to develop new compounds .

Industrial Applications

In the industrial sector, this compound is used in the production of various chemicals . It is used in the synthesis of other compounds, which are then used in various industrial processes .

Mechanism of Action

While specific information on the mechanism of action for Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is not available, related compounds have been studied. For example, in vitro COX-1 and COX-2 inhibition studies showed that 4-[5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonyl azide with a para-SO2N3 substituent was a selective COX-1 inhibitor .

properties

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonylazetidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-3-18-13(15)11-8-14(9-11)19(16,17)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGLAPQDMSNSIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)

![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)

![N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide](/img/structure/B2379320.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)

![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

![Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2379325.png)

![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)

![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)